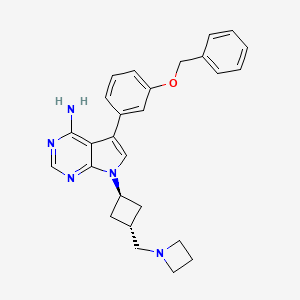
AkaLumine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aka Lumine is a luciferin analog that has a luminescence peak at 670 680 nm . The peak range is in the near-infrared (NIR) window, also known as the optical window . Since the adsorption of hemoglobin and water is small in the optical window, Aka Lumine is well suited to in vivo imaging . It is used for deep tissue applications and is orally bioavailable and brain penetrant .
Synthesis Analysis
Aka Lumine is an artificially synthesized analog of D-luciferin . Aka Lumine-HCl was developed to improve water solubility .
Chemical Reactions Analysis
Aka Lumine reacts with native firefly luciferase to produce bioluminescence in the near-infrared wavelength ranges . The bioluminescence produced by Aka Lumine in reactions with native firefly luciferase yields significantly increased target-detection sensitivity from deep tissues with maximal signals attained at very low concentrations .
Physical And Chemical Properties Analysis
Aka Lumine is a dark reddish-purple crystalline powder . Its molecular weight is 302.39 .
Aplicaciones Científicas De Investigación
Imágenes de Bioluminiscencia de Célula Única
AkaLumine se ha utilizado en imágenes de bioluminescencia de célula única de tejido profundo en animales en movimiento libre {svg_1}. Este es un avance significativo en la imagen in vivo, ya que permite la visualización no invasiva de células individuales en lo profundo del cuerpo {svg_2}.
Seguimiento del Crecimiento Tumoral
En el campo de la oncología, this compound se ha utilizado para rastrear la expansión in vivo del glioma {svg_3}. La alta sensibilidad de las imágenes de bioluminescencia de this compound permite la detección de trasplantes de glioma intracraneales tan pronto como 4 horas después de la implantación {svg_4}.
Monitoreo de la Respuesta a la Terapia
La alta sensibilidad de this compound también permite la detección de la regresión tumoral después de la terapia y la recaída subsecuente {svg_5}. Esto lo convierte en una herramienta valiosa para monitorear la efectividad de los tratamientos contra el cáncer {svg_6}.
Seguimiento de la Actividad Neuronal
En neurociencia, this compound se ha utilizado para rastrear la actividad neuronal {svg_7}. El etiquetado genético con sensores de actividad neuronal permite el seguimiento de pequeños grupos de neuronas del hipocampo activadas por entornos novedosos {svg_8}.
Imágenes Profundas del Cerebro a Largo Plazo
This compound se ha utilizado para imágenes profundas del cerebro a largo plazo {svg_9}. En un estudio, los investigadores pudieron registrar bioluminescencia a velocidad de video de neuronas en el estriado, un área profunda del cerebro, durante más de 1 año {svg_10}.
Aplicaciones Industriales
Debido a su alta sensibilidad y capacidad para penetrar tejidos profundos, se espera que this compound encuentre aplicaciones científicas, médicas e industriales sin precedentes {svg_11}.
Imágenes de Bioluminiscencia In Vivo
This compound es un sustrato luminiscente de la luciferasa utilizado para imágenes de bioluminescencia in vivo {svg_12}. Tiene una longitud de onda en la región del infrarrojo cercano (670-680 nm) que es menos susceptible a la absorción por el agua y la hemoglobina que la luciferina {svg_13}.
Observación de Tejidos Profundos
Debido a su emisión de infrarrojo cercano, this compound permite la observación de tejidos profundos dentro del cuerpo {svg_14}. Esto lo convierte en una herramienta valiosa para una variedad de aplicaciones de investigación que requieren imágenes de tejido profundo {svg_15}.
Mecanismo De Acción
Target of Action
The primary target of AkaLumine is the enzyme luciferase . Specifically, it interacts with a variant of firefly luciferase (Fluc) known as Akaluc . Akaluc is an enzyme that was developed through directed evolution by introducing mutations in Luc to produce brighter luminescence in the reaction with this compound .
Mode of Action
This compound works by reacting with its target, Akaluc, to produce bioluminescence . This bioluminescence is generated by the oxidation of this compound, catalyzed by Akaluc . The reaction produces near-infrared light with a peak emission wavelength of approximately 677 nm .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the production of bioluminescence. This process involves the oxidation of this compound by Akaluc, which results in the emission of near-infrared light . This light can be detected and used for various research applications, such as monitoring gene expression .
Pharmacokinetics
This compound exhibits favorable biodistribution, allowing it to access Fluc-expressing cells in deep organs such as the lungs . It has been shown to have improved water solubility, which enhances its bioavailability .
Result of Action
The result of this compound’s action is the production of a highly sensitive, non-invasive, and temporal bioluminescence signal . This signal can be used to monitor various biological processes, such as gene expression, in deep tissues and small numbers of cells . For example, it has been used to track the dynamics of SARS-CoV-2 infection in vivo .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the tissue permeability of this compound is high, allowing it to penetrate deep tissues and produce strong bioluminescence signals . .
Propiedades
IUPAC Name |
2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-18(2)13-9-7-12(8-10-13)5-3-4-6-15-17-14(11-21-15)16(19)20/h3-10,14H,11H2,1-2H3,(H,19,20)/b5-3+,6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTVSKXCSMDCHR-GGWOSOGESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC2=NC(CS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=NC(CS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What makes Aka Lumine® particularly suitable for in vivo imaging compared to traditional firefly bioluminescence?
A1: Traditional firefly bioluminescence, while widely used, has a maximum emission spectrum around 560 nm. This wavelength is not ideal for deep tissue imaging. Aka Lumine® addresses this limitation by exhibiting near-infrared (NIR) emission at approximately 675 nm [, ]. This shift to the NIR region allows for better tissue penetration and is thus more suitable for in vivo imaging applications.
Q2: How does Aka Lumine® compare to other emerging NIR-emitting luciferin analogs, like "Tokeoni"?
A2: While both Aka Lumine® and "Tokeoni" are artificial luciferins designed for NIR emission around 675 nm, they likely differ in their chemical structures and potentially their pharmacological properties. Specific details about "Tokeoni" are not provided in the given abstracts. Further research comparing the characteristics of both compounds, such as their quantum yield, in vivo stability, and potential toxicity, would be valuable for researchers deciding which NIR-emitting luciferin best suits their needs. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

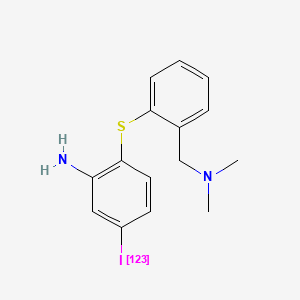
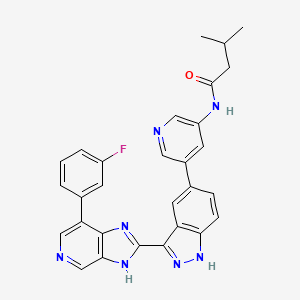


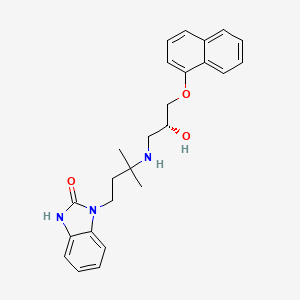
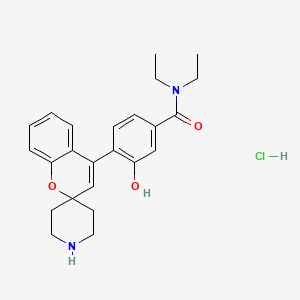

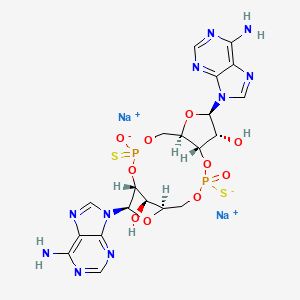

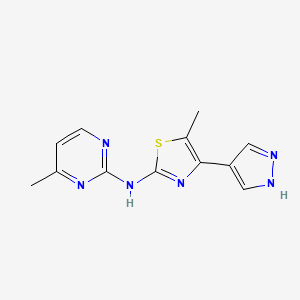
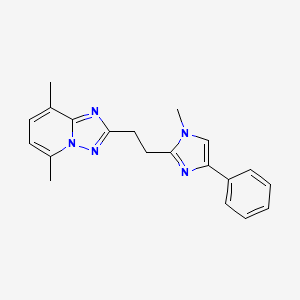
![4-[(4-tert-butylphenyl)methyl-[2-[(4-fluorophenyl)sulfonyl-[(2,3,4,5,6-pentafluorophenyl)methyl]amino]acetyl]amino]-N-hydroxybenzamide](/img/structure/B605199.png)
